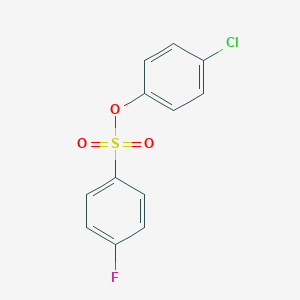
4-Chlorophenyl 4-fluorobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorophenyl 4-fluorobenzenesulfonate, also known as CFBS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CFBS is a sulfonate ester that has been used in various applications, including as a reagent in organic synthesis and as a potential pharmaceutical intermediate. In
Wirkmechanismus
The mechanism of action of 4-Chlorophenyl 4-fluorobenzenesulfonate involves the sulfonation of various functional groups, including hydroxyl, amino, and carbonyl groups. This sulfonation can lead to changes in the physicochemical properties of the target molecule, such as increased water solubility or improved bioavailability. 4-Chlorophenyl 4-fluorobenzenesulfonate can also act as a mild Lewis acid, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Biochemical and Physiological Effects:
4-Chlorophenyl 4-fluorobenzenesulfonate has been shown to exhibit antiviral activity against the herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). It has also been shown to inhibit the growth of cancer cells in vitro. 4-Chlorophenyl 4-fluorobenzenesulfonate has been found to have low toxicity in animal studies, making it a promising candidate for further investigation as a potential therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
4-Chlorophenyl 4-fluorobenzenesulfonate offers several advantages for use in lab experiments, including its high purity and stability. It is also relatively easy to synthesize, making it readily available for use in research. However, 4-Chlorophenyl 4-fluorobenzenesulfonate can be challenging to handle due to its high reactivity and potential for sulfonation of unwanted functional groups. Additionally, its high cost may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 4-Chlorophenyl 4-fluorobenzenesulfonate. One area of interest is the development of new pharmaceutical compounds using 4-Chlorophenyl 4-fluorobenzenesulfonate as an intermediate. Another area of research is the exploration of 4-Chlorophenyl 4-fluorobenzenesulfonate as a potential antiviral agent for the treatment of HSV infections. Further investigation into the mechanism of action of 4-Chlorophenyl 4-fluorobenzenesulfonate and its effects on various biological systems may also lead to new applications and discoveries.
Synthesemethoden
The synthesis of 4-Chlorophenyl 4-fluorobenzenesulfonate involves the reaction of 4-chlorophenol with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an SNAr mechanism, resulting in the formation of 4-Chlorophenyl 4-fluorobenzenesulfonate as the final product. The purity of 4-Chlorophenyl 4-fluorobenzenesulfonate can be improved through recrystallization using solvents such as ethanol or acetonitrile.
Wissenschaftliche Forschungsanwendungen
4-Chlorophenyl 4-fluorobenzenesulfonate has been used as a reagent in organic synthesis due to its ability to act as a sulfonating agent. It has been used to synthesize a variety of compounds, including sulfonamides, sulfones, and sulfonate esters. 4-Chlorophenyl 4-fluorobenzenesulfonate has also been explored as a potential intermediate for the synthesis of pharmaceutical compounds such as antihypertensive agents and antiviral drugs.
Eigenschaften
Molekularformel |
C12H8ClFO3S |
|---|---|
Molekulargewicht |
286.71 g/mol |
IUPAC-Name |
(4-chlorophenyl) 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C12H8ClFO3S/c13-9-1-5-11(6-2-9)17-18(15,16)12-7-3-10(14)4-8-12/h1-8H |
InChI-Schlüssel |
CGCGYWPAJMIDKL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OS(=O)(=O)C2=CC=C(C=C2)F)Cl |
Kanonische SMILES |
C1=CC(=CC=C1OS(=O)(=O)C2=CC=C(C=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



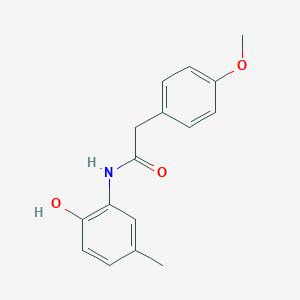
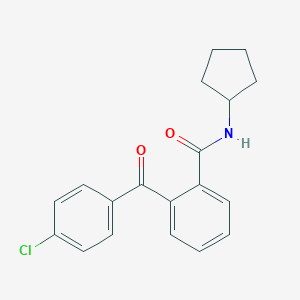
![N-[4-(dimethylamino)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B290861.png)
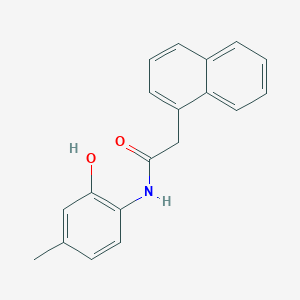

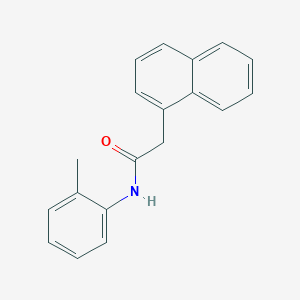
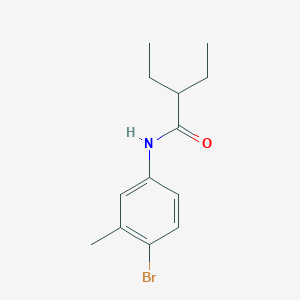

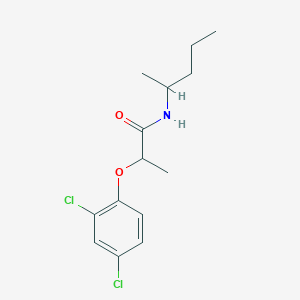


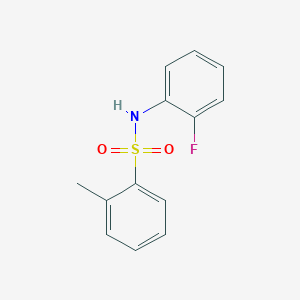
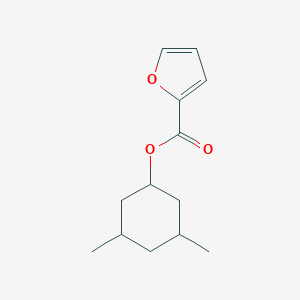
![[1,1'-Biphenyl]-4-yl cyclobutanecarboxylate](/img/structure/B290881.png)